tert-butyl 3-({1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}carbamoyl)piperidine-1-carboxylate
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Overview
Description
Tert-butyl 3-({1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}carbamoyl)piperidine-1-carboxylate is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of a piperidine ring, a pyrazole moiety, and an oxane group, making it a versatile intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-({1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}carbamoyl)piperidine-1-carboxylate typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:
Formation of the Piperidine Ring: Starting with tert-butyl 4-hydroxypiperidine-1-carboxylate, the hydroxyl group is protected, and the piperidine ring is formed.
Introduction of the Pyrazole Moiety: The protected piperidine is then reacted with a pyrazole derivative, such as 1H-pyrazole-4-carboxylic acid, under suitable conditions to form the desired pyrazole-piperidine intermediate.
Attachment of the Oxane Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, automated purification systems, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-({1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}carbamoyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride to modify the functional groups.
Substitution: Nucleophilic substitution reactions are common, where the oxane group can be replaced with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Tert-butyl 3-({1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}carbamoyl)piperidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored as a potential drug candidate or as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl 3-({1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}carbamoyl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, depending on the target and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate
- Tert-butyl 4-(6-aminopyridin-3-yl)piperidine-1-carboxylate
- Tert-butyl 4-(phenylamino)piperidine-1-carboxylate
Uniqueness
Tert-butyl 3-({1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}carbamoyl)piperidine-1-carboxylate stands out due to the presence of the oxane group, which imparts unique chemical properties and potential biological activities. This makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
tert-butyl 3-[[1-(oxan-4-ylmethyl)pyrazol-4-yl]carbamoyl]piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32N4O4/c1-20(2,3)28-19(26)23-8-4-5-16(13-23)18(25)22-17-11-21-24(14-17)12-15-6-9-27-10-7-15/h11,14-16H,4-10,12-13H2,1-3H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKIPOEKTRMPFIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)C(=O)NC2=CN(N=C2)CC3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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